molecular formula C10H7NNaO2 B15198536 2-Quinolinecarboxylic acid; sodium

2-Quinolinecarboxylic acid; sodium

Cat. No.: B15198536
M. Wt: 196.16 g/mol
InChI Key: RNUUPIHGELIDIL-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid; sodium is a sodium salt derivative of 2-quinolinecarboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinecarboxylic acid; sodium undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Reagents like thionyl chloride for converting carboxylic acids to acid chlorides, followed by reaction with nucleophiles.

Major Products:

Scientific Research Applications

2-Quinolinecarboxylic acid; sodium has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Quinolinecarboxylic acid; sodium is unique due to its dual role as a chelating agent and a pharmacologically active compound. Its ability to form stable complexes with metal ions and its diverse biological activities make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H7NNaO2

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);

InChI Key

RNUUPIHGELIDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na]

Origin of Product

United States

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